3-[(2-Methylphenyl)amino]propanenitrile
Description
Properties
CAS No. |
1076-77-3 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-(2-methylanilino)propanenitrile |
InChI |
InChI=1S/C10H12N2/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6,12H,4,8H2,1H3 |
InChI Key |
HKGRRDVXZWWWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methylphenyl Amino Propanenitrile
Direct Synthetic Routes
Direct synthetic routes to 3-[(2-Methylphenyl)amino]propanenitrile primarily involve the construction of the aminopropanenitrile skeleton in a single or a few straightforward steps from readily available starting materials.
Reaction of 2-Methylaniline with Acrylonitrile (B1666552) Derivatives
A prominent direct method for the synthesis of 3-[(2-Methylphenyl)amino]propanenitrile is the nucleophilic addition of 2-methylaniline (also known as o-toluidine) to acrylonitrile. This reaction, a type of aza-Michael addition, is a well-established and efficient method for the formation of β-aminonitriles. The reaction involves the attack of the amino group of 2-methylaniline on the electron-deficient β-carbon of acrylonitrile.
A general process for preparing 3-aminopropionitriles involves reacting an amine with an acrylonitrile in a molar ratio of 0.9:1 to 100:1 over a heterogeneous catalyst. google.com This reaction is typically conducted at temperatures ranging from 40°C to 200°C and pressures from 1 to 350 bar. google.com The use of a catalyst can enhance the reaction rate and selectivity.
The versatility of acrylonitrile in chemical reactions is well-documented. igtpan.com Its double bond readily undergoes addition reactions, allowing for the introduction of the cyanoethyl group into various molecules. igtpan.com The nitrile group itself can be further converted into other functional groups such as acids, esters, amides, or amines. igtpan.com
Development of Targeted Synthesis from Precursors
The targeted synthesis of 3-[(2-Methylphenyl)amino]propanenitrile can also be approached by designing routes from specific precursors that already contain a portion of the final molecular structure. For instance, a related compound, 3-[(2-nitrophenyl)amino]propanenitrile, can be synthesized and subsequently, the nitro group can be reduced to an amino group, followed by methylation to yield the target compound. sigmaaldrich.com
Indirect Synthetic Pathways and Analogous Preparations
Indirect synthetic pathways often involve multi-step sequences to assemble the aminopropanenitrile scaffold. These routes can offer greater flexibility in introducing substituents and controlling stereochemistry.
Modified Strecker Synthesis Approaches for Nitriles
The Strecker synthesis, a classic method for preparing α-amino acids, can be adapted to synthesize β-aminonitriles. masterorganicchemistry.commdpi.com The traditional Strecker reaction involves a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile. masterorganicchemistry.comacs.orgnih.gov
While the direct application to β-aminonitriles is less common, modified approaches can be envisioned. For instance, a precursor aldehyde containing the 2-methylphenylamino group could potentially undergo a reaction sequence analogous to the Strecker synthesis. The development of organocatalyzed Strecker-type reactions has expanded the scope and applicability of this method for the synthesis of various aminonitriles. mdpi.com
| Strecker Reaction Components | Product | Key Features |
| Aldehyde/Ketone, Amine, Cyanide | α-Aminonitrile | Three-component reaction, versatile for α-amino acid synthesis. masterorganicchemistry.comacs.org |
| Chiral Imines, Cyanide | Enantioenriched α-Aminonitriles | Asymmetric synthesis using chiral auxiliaries. mdpi.com |
| Achiral Imines, Chiral Catalyst, Cyanide | Enantioenriched α-Aminonitriles | Catalytic enantioselective cyanation. mdpi.com |
Multi-Step Organic Reactions for Aminopropanenitrile Scaffold Assembly
The construction of the aminopropanenitrile scaffold can be achieved through multi-step reaction sequences. vapourtec.comresearchgate.nettue.nlflinders.edu.ausyrris.jp These synthetic strategies offer a high degree of control over the final molecular architecture. A plausible multi-step route could involve the initial synthesis of a suitable precursor, such as a protected aminopropanol (B1366323) derivative, followed by functional group transformations to introduce the nitrile and the 2-methylphenylamino moieties.
Multi-step synthesis is a fundamental strategy in organic chemistry for creating complex molecules from simpler starting materials. vapourtec.com Continuous flow chemistry has emerged as a powerful tool for conducting multi-step syntheses in a more efficient and automated manner. tue.nlflinders.edu.ausyrris.jp
Nucleophilic Addition and Amination Processes in Propanenitrile Synthesis
The synthesis of propanenitrile derivatives often relies on nucleophilic addition reactions. chemguide.co.uknih.govrichmond.eduyoutube.comyoutube.com The carbon-nitrogen triple bond of the nitrile group can be susceptible to attack by nucleophiles, although it is generally less reactive than a carbonyl group. Activation of the nitrile group can facilitate these reactions. nih.gov
Alternatively, the propanenitrile backbone can be constructed through nucleophilic attack on a suitable three-carbon electrophile. For example, the reaction of a cyanide salt with a 3-halopropylamine derivative bearing a 2-methylphenyl group would be a direct approach.
Catalysis and Reaction Engineering in 3-[(2-Methylphenyl)amino]propanenitrile Synthesis
The industrial production of 3-aminopropionitriles, including 3-[(2-Methylphenyl)amino]propanenitrile, has moved towards more efficient and environmentally benign methods. A key development in this area is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and process continuity. google.comwikipedia.org
Exploration of Heterogeneous Catalytic Systems
The synthesis of 3-aminopropionitriles can be effectively carried out by reacting an amine with an acrylonitrile over a heterogeneous catalyst. google.com A variety of solid catalysts have been explored for this type of transformation. While specific data for the synthesis of 3-[(2-Methylphenyl)amino]propanenitrile is not extensively detailed in publicly available literature, general processes for analogous compounds provide insight into the types of catalysts that are effective. google.com
These catalysts are typically solid acids or metal oxides that can facilitate the nucleophilic addition of the amine to the acrylonitrile. The choice of catalyst can significantly influence the reaction rate and selectivity, minimizing the formation of byproducts. For instance, a patented process outlines several suitable heterogeneous catalysts for the general synthesis of 3-aminopropionitriles. google.com
Table 1: Explored Heterogeneous Catalysts for 3-Aminopropionitrile Synthesis
| Catalyst Type | Specific Examples |
|---|---|
| Metal Oxides | Oxides of titanium, zirconium, vanadium, niobium, boron, chromium, molybdenum, tungsten, and their mixtures. google.com |
| Zeolites | Acidic zeolites. google.com |
The use of zeolites, for example, is advantageous due to their well-defined pore structures, which can offer shape selectivity and enhance catalytic activity. google.comtue.nlmdpi.com Similarly, various metal oxides have demonstrated efficacy in promoting this type of addition reaction. google.com For the related aza-Michael addition of aniline (B41778) to acrylonitrile, copper oxide (CuO) nanostructures have been shown to be effective catalysts, suggesting that similar metal oxide systems could be applied to the synthesis of 3-[(2-Methylphenyl)amino]propanenitrile. researchgate.net
Optimization of Reaction Conditions: Temperature, Pressure, and Stoichiometry
The optimization of reaction parameters is crucial for maximizing the yield and purity of 3-[(2-Methylphenyl)amino]propanenitrile while ensuring operational safety and economic viability. Key parameters that are typically optimized include temperature, pressure, and the molar ratio of the reactants.
Temperature: The reaction is generally conducted at elevated temperatures to ensure a sufficient reaction rate. A broad temperature range of 40°C to 200°C has been reported for the synthesis of 3-aminopropionitriles using heterogeneous catalysts, with a preferred range of 80°C to 160°C. google.com
Pressure: The reaction can be carried out over a wide range of pressures, from 1 to 350 bar. For reactions involving primary or secondary amines, such as 2-methylaniline, a pressure range of 1 to 150 bar is generally preferred. google.com
Stoichiometry: The molar ratio of the amine to the acrylonitrile is another critical factor. An excess of the amine is often used to drive the reaction to completion and minimize the polymerization of acrylonitrile. A molar ratio of amine to acrylonitrile from 0.9:1 to 100:1 has been described. google.com In some cases, the excess amine can also serve as a solvent for the reaction.
Table 2: General Optimized Reaction Conditions for 3-Aminopropionitrile Synthesis
| Parameter | General Range | Preferred Range |
|---|---|---|
| Temperature | 40°C to 200°C google.com | 80°C to 160°C google.com |
| Pressure | 1 to 350 bar google.com | 1 to 150 bar (for primary/secondary amines) google.com |
For the related synthesis of 3-(phenylamino)propanenitrile, a reaction has been reported at room temperature over 72 hours using yttrium nitrate (B79036) as a catalyst, indicating that milder conditions may be achievable with the appropriate catalytic system. ias.ac.in
Advanced Reactor Designs for Scalable Synthesis
For the large-scale industrial production of 3-[(2-Methylphenyl)amino]propanenitrile, the choice of reactor design is of paramount importance. The synthesis can be performed in both batch and continuous modes of operation. google.com
Batch Reactors: Batch reactors, such as stirred-tank reactors, offer flexibility in production and are suitable for smaller-scale manufacturing or when producing multiple products in the same equipment. youtube.com However, for large-scale production, batch processes can be limited by longer cycle times and higher labor costs. youtube.com
Continuous Reactors: Continuous processes are generally preferred for large-scale production due to their potential for higher throughput, consistent product quality, and improved heat transfer. google.comyoutube.com Two common types of continuous reactors suitable for this synthesis are:
Continuous Stirred-Tank Reactor (CSTR): A CSTR provides uniform mixing and temperature control, leading to consistent product quality. youtube.com A cascade of CSTRs can be used to achieve higher conversions.
Tubular Reactor (Plug Flow Reactor - PFR): In a tubular reactor, the reactants flow through a tube packed with the heterogeneous catalyst. This design allows for high catalyst loading and efficient conversion. google.com
The selection of the optimal reactor design depends on various factors, including the desired production capacity, the nature of the catalyst, and the reaction kinetics. For a continuous process for the synthesis of 3-aminopropionitriles, a space velocity of 0.05 to 50 grams of acrylonitrile per gram of catalyst per hour is suggested as an advantageous operating condition. google.com
Chemical Reactivity and Transformation Mechanisms of 3 2 Methylphenyl Amino Propanenitrile
Oxidation Pathways and Oxidized Derivatives
The oxidation of 3-[(2-Methylphenyl)amino]propanenitrile can proceed via several pathways, primarily targeting the secondary amine and the aromatic ring. The specific products formed depend heavily on the oxidizing agent and reaction conditions.
The secondary amine is susceptible to oxidation. Anodic oxidation of N-alkylanilines, a class of compounds structurally related to the subject molecule, is known to produce substituted benzidines and diphenylamines through coupling reactions. acs.org The steric bulk of the alkyl group, in this case, the 2-methylphenyl group, is a primary factor in determining the product distribution. acs.org Under different conditions, such as with iodosobenzene (B1197198) or catalyzed by manganese or iron porphyrins, secondary amines can be smoothly oxidized to their corresponding imines. rsc.org Another potential pathway involves N-dealkylation or the formation of hydroxylamine (B1172632) intermediates, which can be further oxidized to nitrones or nitroso products. uomustansiriyah.edu.iq
Under more vigorous oxidizing conditions, the aromatic ring itself can be targeted. The electro-generated cation radicals from aromatic amines can undergo various decomposition pathways. acs.org In aqueous solutions, for instance, related diphenylamine (B1679370) structures can ultimately be hydrolyzed to p-benzoquinone. acs.org The presence of the activating methyl and amino groups on the ring makes it susceptible to oxidative degradation, potentially leading to ring-opening or the formation of quinone-like structures, though this typically requires harsh reagents.
Reduction Chemistry of the Nitrile Moiety to Amine Functionalities
The nitrile group (-C≡N) of 3-[(2-Methylphenyl)amino]propanenitrile is readily reduced to a primary amine functionality, yielding N1-(2-methylphenyl)propane-1,3-diamine. This transformation is a cornerstone of nitrile chemistry and can be achieved using a variety of reducing agents.
Common laboratory methods involve powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an acidic workup. rsc.org This method is highly effective but non-selective. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or the more stable borane-dimethylsulfide (BH₃-SMe₂), are also widely used for this reduction, typically requiring heating in THF. acs.org
Catalytic hydrogenation offers another robust route. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. rsc.org Raney Nickel and Palladium on carbon (Pd/C) are common catalysts for this purpose. acs.org To prevent the formation of secondary and tertiary amine byproducts from the reaction of the newly formed primary amine with intermediates, ammonia (B1221849) is often added to the reaction mixture. acs.org
A comparative overview of common reduction methods is presented below.
| Reagent/Catalyst | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by acid workup | Highly reactive, reduces many other functional groups. |
| Borane-THF (BH₃-THF) | THF, with heating | Safer alternative to LiAlH₄, but less reactive. |
| Borane-DMS (BH₃-SMe₂) | THF, with heating | More stable and concentrated than BH₃-THF. acs.org |
| H₂ / Raney Nickel | Heat, pressure, often with NH₃ | Common industrial method; NH₃ suppresses side reactions. acs.org |
| H₂ / Palladium on Carbon (Pd/C) | Heat, pressure, often with NH₃ | Effective catalyst, similar to Raney Nickel. acs.org |
| Diisopropylaminoborane / LiBH₄ (cat.) | THF, ambient to reflux temperatures | Reduces nitriles in the presence of some other functional groups. uomustansiriyah.edu.iq |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The substituted benzene (B151609) ring in 3-[(2-Methylphenyl)amino]propanenitrile is the site for electrophilic substitution, while the secondary amine provides a center for nucleophilic reactions.
Electrophilic Aromatic Substitution: The aromatic ring possesses two activating groups: the secondary amino group (-NH-) and the methyl group (-CH₃). The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. qorganica.com The methyl group is a weaker activator, also directing ortho and para. In this molecule, the amino group is at position 1 and the methyl group at position 2. The para position to the strongly activating amino group (position 4) is highly favored for substitution due to both electronic activation and reduced steric hindrance. The other ortho position (position 6) is also activated. Therefore, electrophilic aromatic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), are expected to yield predominantly the 4-substituted product, with some formation of the 6-substituted isomer. youtube.comlibretexts.org
Nucleophilic Reactions: The secondary amine's lone pair of electrons makes it nucleophilic. It can react with alkyl halides in a nucleophilic substitution reaction to form a tertiary amine. youtube.com This process, known as N-alkylation, can continue to form a quaternary ammonium (B1175870) salt if the resulting tertiary amine reacts further. youtube.com The amine can also undergo acetylation when treated with acid chlorides or anhydrides, forming an amide. This reaction involves the replacement of the hydrogen atom on the nitrogen with an acetyl group. rsc.org
Investigation of Acid-Base Properties and Derived Equilibria
3-[(2-Methylphenyl)amino]propanenitrile exhibits both basic and weakly acidic properties.
The most significant basic character comes from the lone pair of electrons on the secondary amine's nitrogen atom. Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, making it less available to accept a proton. qorganica.comyoutube.com The pKa of the conjugate acid of a typical N-alkylaniline is in the range of 4-5. The presence of the electron-donating methyl group on the ring slightly increases the basicity compared to an unsubstituted N-alkylaniline. In an acidic solution, the amine will be protonated to form a substituted anilinium ion.
While less prominent, the compound also has potential acidic protons. The hydrogen atoms on the carbon alpha to the electron-withdrawing nitrile group (the -CH₂-CN moiety) are weakly acidic. Strong bases can deprotonate this position to form a carbanion, which is stabilized by the adjacent nitrile group. This carbanion can then act as a nucleophile in other reactions.
Comparative Reactivity Studies with Related Aminopropanenitrile Isomers
The chemical reactivity of 3-[(2-Methylphenyl)amino]propanenitrile can be better understood by comparing it with its structural isomers. Differences in the substitution pattern on the aromatic ring or the arrangement of atoms in the side chain can lead to significant variations in physical and chemical properties.
Positional Isomers of the Methyl Group: Comparing 3-[(2-Methylphenyl)amino]propanenitrile with its 3-methyl and 4-methyl isomers reveals differences in steric and electronic effects.
3-[(3-Methylphenyl)amino]propanenitrile: The methyl group is meta to the amino group. It still provides a weak electron-donating effect, but steric hindrance around the amino group is reduced compared to the 2-methyl isomer.
3-[(4-Methylphenyl)amino]propanenitrile: The methyl group is para to the amino group. This position maximizes the electron-donating effect on the amino group through hyperconjugation, potentially making the nitrogen slightly more basic than in the 2-methyl or 3-methyl isomers. Steric hindrance is also minimized.
Structural Isomers of the Propanenitrile Chain: Rearranging the connectivity of the aminophenyl group to the propanenitrile backbone creates different isomers with distinct reactivity profiles.
2-(2-Methylphenylamino)propanenitrile: In this isomer, the aminophenyl group is attached to the carbon alpha to the nitrile. This proximity enhances the electron-withdrawing effect of the nitrile group on the amine, likely reducing its basicity. The alpha-proton is now a tertiary C-H, and its acidity would be different.
Derivatization and Functionalization Strategies for 3 2 Methylphenyl Amino Propanenitrile
Design and Synthesis of Novel Substituted Derivatives
The rational design and synthesis of novel derivatives of 3-[(2-Methylphenyl)amino]propanenitrile are driven by the pursuit of enhanced or entirely new functionalities. Synthetic efforts can be broadly categorized by the region of the molecule being modified: the aromatic ring, the amine nitrogen, or the propionitrile (B127096) chain.
Aromatic Ring Substitution: Modifications to the 2-methylphenyl ring can significantly influence the molecule's properties. Standard electrophilic aromatic substitution reactions can introduce a variety of functional groups, such as nitro, halogen, or acyl groups, onto the aromatic ring. The directing effects of the existing methyl and amino groups will guide the position of these new substituents. For instance, nitration would likely lead to substitution at positions ortho and para to the activating amino group.
N-Substitution: The secondary amine is a prime site for derivatization. N-alkylation or N-acylation can be readily achieved to introduce a wide array of substituents. For example, reaction with an alkyl halide in the presence of a base can yield N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides can produce the corresponding amides. These modifications can alter the steric and electronic environment around the nitrogen atom, impacting the molecule's basicity and its ability to participate in hydrogen bonding.
A general scheme for the synthesis of related propanenitrile derivatives with potential antimicrobial activity involves the condensation of a heterocyclic aldehyde with a compound containing an active methylene (B1212753) group, followed by reduction of the resulting acrylonitrile (B1666552). While not directly starting from 3-[(2-Methylphenyl)amino]propanenitrile, this approach highlights a common strategy for creating complex propanenitrile derivatives. researchgate.net
Utilization as a Versatile Synthetic Intermediate for Complex Chemical Entities
The bifunctional nature of 3-[(2-Methylphenyl)amino]propanenitrile makes it a valuable building block for the synthesis of more complex molecules, including heterocyclic systems and biologically active compounds. Both the amine and nitrile groups can participate in a variety of cyclization and multicomponent reactions.
For instance, the amine can act as a nucleophile in reactions with bifunctional electrophiles to construct heterocyclic rings. The nitrile group, upon hydrolysis to a carboxylic acid or reduction to an amine, provides further handles for elaboration.
A pertinent example, although involving a different substituted aminopropanenitrile, is the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for quinoline-based inhibitors of phosphoinositide 3-kinase (PI3K). researchgate.net In this synthesis, the aminophenylpropanenitrile fragment is coupled with a substituted quinoline, demonstrating how the aminonitrile core can be incorporated into larger, pharmacologically relevant scaffolds.
Furthermore, the core structure of 3-[(2-Methylphenyl)amino]propanenitrile can be envisioned as a participant in multicomponent reactions, such as the Mannich reaction, where an amine, an aldehyde, and a carbon acid are combined in a single step to form a β-amino carbonyl compound. rsc.org This strategy allows for the rapid construction of molecular complexity from simple starting materials.
Exploration of Structure-Function Relationships via Systematic Derivatization
Systematic derivatization of 3-[(2-Methylphenyl)amino]propanenitrile is a powerful tool for exploring structure-function relationships. By methodically altering the structure and evaluating the resulting changes in physical, chemical, or biological properties, researchers can gain insights into the molecular features responsible for a particular function.
For instance, in the context of medicinal chemistry, a library of derivatives could be synthesized with variations at the aromatic ring, the amine, and the nitrile positions. These compounds could then be screened for a specific biological activity. A study on α-amino nitrile derivatives, for example, demonstrated that different substituents on the aromatic ring led to varying levels of antibacterial, antifungal, and insecticidal activity. tsijournals.com
An analogous area of research is the study of β-aminopropionitrile (BAPN), a related compound that inhibits the enzyme lysyl oxidase, which is involved in collagen cross-linking. medchemexpress.comnih.gov Studies on BAPN and its derivatives have helped to elucidate the structural requirements for enzyme inhibition.
Similarly, the hydrolysis of the nitrile group in 3-[(2-Methylphenyl)amino]propanenitrile would yield a β-amino acid. The structure-activity relationships of β-amino acid-containing compounds have been extensively studied, particularly in the context of integrin antagonists. nih.gov These studies have revealed how substituents on the β-amino acid backbone influence their biological activity.
By systematically preparing and testing derivatives of 3-[(2-Methylphenyl)amino]propanenitrile, it would be possible to develop a quantitative structure-activity relationship (QSAR) model. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with optimized properties.
Theoretical Chemistry and Computational Studies of 3 2 Methylphenyl Amino Propanenitrile
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 3-[(2-Methylphenyl)amino]propanenitrile. aps.orgmdpi.com
Methodology: A typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311+G(d,p). researchgate.net This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
Expected Findings:
Electron Distribution and Dipole Moment: The nitrile group (-C≡N) is strongly polar and acts as a significant electron-withdrawing group, leading to a notable dipole moment for the molecule. numberanalytics.com The nitrogen of the amino group, conversely, donates electron density into the aromatic ring. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, mediated by the aliphatic chain and the aromatic ring, would create a complex electron distribution map. The methyl group on the phenyl ring introduces a slight electron-donating and steric effect.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the 2-methylaniline moiety, specifically on the aromatic ring and the amino nitrogen, which are the most electron-rich parts of the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) would be expected to be centered around the nitrile group, consistent with its electron-accepting nature. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
Atomic Charges and Bonding: Natural Bond Orbital (NBO) analysis would reveal the charge distribution on each atom. The nitrogen of the nitrile group and the nitrogen of the amino group would exhibit negative partial charges, while the carbons of the nitrile and the aromatic ring would have varied partial charges based on their local chemical environment. Bond order analysis would confirm the triple bond of the nitrile group and the partial double bond character of the C-N bond of the amino group due to conjugation with the aromatic ring. mdpi.com
A hypothetical table of calculated bond lengths and atomic charges is presented below, based on typical values for similar structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C≡N | ~1.16 |
| N-C (amino-propyl) | ~1.46 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-N (aromatic-amino) | ~1.40 |
| NBO Atomic Charges (e) | |
| N (nitrile) | ~ -0.55 |
| N (amino) | ~ -0.80 |
| C (nitrile) | ~ +0.10 |
Conformational Analysis and Energetic Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.org For 3-[(2-Methylphenyl)amino]propanenitrile, rotations around several single bonds define its conformational landscape.
Key Rotatable Bonds:
C(aryl)-N(amino) bond
N(amino)-C(propyl) bond
C(propyl)-C(propyl) bond
Methodology: A potential energy surface (PES) scan would be performed by systematically rotating these dihedral angles and calculating the energy at each step using a suitable level of theory. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). libretexts.org
Expected Findings: The energetic landscape would be primarily influenced by steric hindrance and electronic interactions.
Steric Hindrance: The ortho-methyl group on the phenyl ring would significantly restrict rotation around the C(aryl)-N(amino) bond, creating a higher energy barrier compared to an unsubstituted aniline (B41778) derivative. nih.gov It would also influence the preferred orientation of the propanenitrile chain relative to the ring.
Gauche and Anti Conformations: Rotation around the C-C bond of the propyl chain would lead to classic gauche and anti conformers. The anti-conformer, where the amino group and the nitrile group are furthest apart, is often the most stable due to minimized steric repulsion. libretexts.org
Intramolecular Interactions: There is a possibility of weak intramolecular hydrogen bonding between the amino hydrogen and the nitrogen of the nitrile group in certain conformations, which could stabilize an otherwise less favorable folded structure.
A representative table of relative energies for hypothetical conformers is shown below.
| Conformer | Dihedral Angles (C-N-C-C, N-C-C-C) | Relative Energy (kcal/mol) |
| Global Minimum (Anti-extended) | ~180°, ~180° | 0.00 |
| Gauche 1 | ~180°, ~60° | +0.8 |
| Gauche 2 (Folded) | ~60°, ~60° | +1.5 |
| Eclipsed (Transition State) | ~120°, 0° | +4.5 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry can model the reaction pathway for the synthesis of 3-[(2-Methylphenyl)amino]propanenitrile. A common synthesis route is the cyanoethylation of 2-methylaniline with acrylonitrile (B1666552). wikipedia.org
Expected Findings:
Mechanism: The reaction is a Michael addition. The nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the β-carbon of acrylonitrile. wikipedia.org This is typically a base-catalyzed process, but can also proceed thermally.
Transition State: The TS would feature a partially formed N-C bond and a partially broken C=C double bond in the acrylonitrile moiety. The negative charge would be delocalized over the α-carbon and the nitrile group.
Activation Energy: Computational studies on similar cyanoethylation reactions suggest a moderate activation barrier. acs.org The presence of the ortho-methyl group might slightly increase the activation energy due to steric hindrance at the reaction center. A computed activation energy would likely be in the range of 15-25 kcal/mol, depending on whether a catalyst is modeled. rsc.orgnih.gov
Molecular Dynamics Simulations in Different Solvent Environments
Molecular dynamics (MD) simulations can provide insights into the behavior of 3-[(2-Methylphenyl)amino]propanenitrile in solution, revealing information about its solvation shell and dynamic properties. acs.orgresearchgate.net
Methodology: MD simulations would involve placing a model of the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane). The system's evolution would be simulated over time (nanoseconds), governed by a force field (e.g., OPLS-AA, AMBER). acs.org
Expected Findings:
Solvation in Water: In an aqueous environment, water molecules would form hydrogen bonds with both the amino group (as a donor) and the nitrile nitrogen (as an acceptor). The aromatic ring and the aliphatic chain would exhibit hydrophobic interactions, leading to a structured solvation shell of water around these non-polar parts. acs.org
Solvation in Non-Polar Solvents: In a solvent like hexane, solvation would be driven by weaker van der Waals forces. The molecule might adopt a more folded conformation to minimize contact between its polar groups and the non-polar solvent. Aggregation of solute molecules might be observed at higher concentrations. nih.gov
Radial Distribution Functions (RDFs): Analysis of RDFs would quantify the structure of the solvation shell. For example, the g(r) for the amino hydrogen and solvent oxygen atoms in water would show a sharp peak at around 1.8-2.0 Å, indicative of strong hydrogen bonding. The distance between the aromatic ring and solvent molecules would also be quantifiable. rsc.org
Predictive Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their physicochemical properties. researchgate.net While no specific QSPR model for 3-[(2-Methylphenyl)amino]propanenitrile exists, one could be developed for a series of its analogues to predict properties like boiling point, solubility, or partition coefficient.
Methodology:
Dataset Creation: A set of analogues would be created by varying substituents on the aromatic ring or modifying the linker chain.
Descriptor Calculation: For each analogue, a large number of molecular descriptors (e.g., topological, electronic, constitutional) would be calculated using specialized software.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a mathematical equation linking a subset of these descriptors to an experimentally determined property. researchgate.net
Expected Model: A hypothetical QSPR model for predicting the octanol-water partition coefficient (logP) might look like this:
logP = c0 + (c1 * ALogP) + (c2 * TPSA) + (c3 * MR)
Where:
ALogP is a calculated logP value.
TPSA is the Topological Polar Surface Area.
MR is the Molar Refractivity.
c0, c1, c2, c3 are coefficients determined from the regression analysis.
Such a model would allow for the rapid prediction of properties for new, unsynthesized analogues, guiding further research and development.
Advanced Analytical Techniques for Characterization and Quantification of 3 2 Methylphenyl Amino Propanenitrile
Chromatographic Methodologies
Chromatography is fundamental to separating 3-[(2-Methylphenyl)amino]propanenitrile from its precursors, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) each offer unique advantages for its analysis.
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine quantification and purity assessment of 3-[(2-Methylphenyl)amino]propanenitrile. Method development typically involves optimizing separation by testing various columns, mobile phase compositions, and detector wavelengths.
A common approach utilizes a C18 stationary phase, which effectively retains the moderately polar analyte. The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (ACN) or methanol, and an aqueous buffer (e.g., phosphate or acetate buffer) to ensure sharp peak shapes and optimal resolution. The aromatic chromophore in the molecule allows for sensitive detection using a UV detector, typically around 254 nm.
Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Condition / Result |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
This interactive table provides typical parameters for a validated HPLC method for the analysis of 3-[(2-Methylphenyl)amino]propanenitrile.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures.
UPLC methods for 3-[(2-Methylphenyl)amino]propanenitrile are typically adapted from existing HPLC methods. The principles of separation remain the same, but the reduced particle size allows for faster flow rates without sacrificing separation efficiency. This high-throughput capability makes UPLC particularly valuable in process monitoring and quality control environments where rapid sample turnaround is critical.
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While 3-[(2-Methylphenyl)amino]propanenitrile itself can be analyzed by GC, the method is particularly well-suited for monitoring its volatile precursors, such as o-toluidine and acrylonitrile (B1666552).
The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17). A temperature gradient program is employed to ensure the efficient separation of analytes with different boiling points. A Flame Ionization Detector (FID) provides excellent sensitivity for these organic compounds, while a Mass Spectrometer (MS) can be used as a detector for definitive identification. The use of GC-MS is crucial for identifying trace impurities and reaction by-products. google.comepa.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques provide detailed information about the molecular structure of 3-[(2-Methylphenyl)amino]propanenitrile, confirming its identity and elucidating its chemical features.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity and chemical environment of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 3-[(2-Methylphenyl)amino]propanenitrile would show distinct signals for the aromatic protons, the methyl group protons, the two methylene (B1212753) (CH₂) groups, and the amine (NH) proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals corresponding to the aromatic carbons, the nitrile carbon (-C≡N), the two aliphatic carbons, and the methyl carbon would be observed at characteristic chemical shifts.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-[(2-Methylphenyl)amino]propanenitrile
| ¹H NMR | Predicted δ (ppm) | Splitting | Integration |
|---|---|---|---|
| Aromatic H | 7.10 - 6.60 | Multiplet | 4H |
| NH | ~4.5 (broad) | Singlet | 1H |
| -N-CH₂- | 3.55 | Triplet | 2H |
| -CH₂-CN | 2.70 | Triplet | 2H |
| -CH₃ | 2.25 | Singlet | 3H |
| ¹³C NMR | Predicted δ (ppm) | ||
| Aromatic C | 145.1 (C-N), 130.5, 127.0, 122.5, 117.0, 112.3 | ||
| Nitrile C (-C≡N) | 118.5 | ||
| -N-CH₂- | 41.2 | ||
| -CH₂-CN | 17.8 |
This interactive table presents the predicted chemical shifts for the ¹H and ¹³C NMR spectra, providing a fingerprint for structural confirmation.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular formula (C₁₁H₁₄N₂).
When coupled with a fragmentation technique (MS/MS), detailed structural analysis is possible. The fragmentation of 3-[(2-Methylphenyl)amino]propanenitrile would likely proceed through characteristic pathways for N-alkylanilines.
Key fragmentation pathways include:
Benzylic-type cleavage: Cleavage of the bond between the nitrogen and the propanenitrile side chain, leading to a stable o-toluidine radical cation or a related fragment.
Alpha-cleavage: Loss of an ethylnitrile radical from the parent ion.
Loss of HCN: A characteristic fragmentation for nitriles.
Table 3: Expected Mass Fragments for 3-[(2-Methylphenyl)amino]propanenitrile
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 175.123 | [M+H]⁺ | Protonated Molecular Ion |
| 174.116 | [M]⁺ | Molecular Ion |
| 120.081 | [C₈H₁₀N]⁺ | Loss of CH₂=CHCN (Acrylonitrile) |
| 106.065 | [C₇H₈N]⁺ | Alpha-cleavage, loss of C₃H₄N radical |
This interactive table details the expected m/z values and identities of major fragments observed in the mass spectrum, aiding in structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic methods are indispensable for identifying the key functional groups within a molecule. For 3-[(2-Methylphenyl)amino]propanenitrile, IR and UV-Vis spectroscopy provide complementary information regarding its structural features.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 3-[(2-Methylphenyl)amino]propanenitrile is expected to exhibit characteristic absorption bands corresponding to its nitrile, secondary amine, and substituted aromatic functionalities. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables and data from similar molecules. libretexts.orglibretexts.orgpressbooks.pub
The nitrile group (C≡N) typically shows a sharp, medium-intensity absorption in the range of 2260–2200 cm⁻¹. nih.govlibretexts.orgquimicaorganica.org The secondary amine (N-H) bond presents a single, moderate absorption band between 3500 and 3300 cm⁻¹. libretexts.orgcdnsciencepub.comcdnsciencepub.com The C-N stretching of the aromatic amine is expected to appear in the 1350–1200 cm⁻¹ region. libretexts.org The presence of the 2-methylphenyl group will be indicated by aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and C-H bending vibrations in the 900–675 cm⁻¹ region, which can help identify the substitution pattern on the benzene (B151609) ring.
Interactive Data Table: Expected IR Absorption Bands for 3-[(2-Methylphenyl)amino]propanenitrile
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2260 - 2200 | Medium, Sharp |
| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium |
| Aromatic Amine | C-N Stretch | 1350 - 1200 | Medium to Strong |
| Aromatic Ring | C=C Stretch | ~1600 and ~1500 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
| Alkyl Groups | C-H Stretch | 2975 - 2850 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 2-methylphenyl group in the compound is the primary chromophore. Aniline (B41778) and its derivatives are known to exhibit strong absorption bands in the UV region. nih.gov The primary absorption band (E-band) for benzene occurs around 204 nm, while the secondary, fine-structured band (B-band) appears around 256 nm.
The presence of the amino group, an auxochrome, directly attached to the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for these bands. For instance, N,N-Dimethylaniline shows an absorption peak around 298 nm. aatbio.com Therefore, 3-[(2-Methylphenyl)amino]propanenitrile is predicted to have a primary absorption maximum (λmax) significantly shifted into the 240-300 nm range, characteristic of the π → π* transitions within the substituted aromatic ring.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Aromatic amines can be effectively analyzed by GC-MS, often following a derivatization step to increase their volatility and improve chromatographic peak shape. oup.comnih.govresearchgate.netgdut.edu.cn For 3-[(2-Methylphenyl)amino]propanenitrile, the secondary amine group could be derivatized, for example, by acylation, to make it more amenable to GC analysis. nih.gov
In a typical GC-MS analysis, the derivatized compound is separated from other components on a capillary column (e.g., a nonpolar HP-5MS column). gdut.edu.cn The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (commonly via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information:
Molecular Weight : The molecular ion peak (M⁺) confirms the molecular weight of the compound. For C₁₀H₁₂N₂, the expected molecular weight is approximately 160.22 g/mol .
Structural Information : The fragmentation pattern, which results from the breakdown of the molecular ion, provides a unique fingerprint that helps to elucidate the molecule's structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of polar, less volatile, and thermally sensitive compounds, making it an excellent alternative to GC-MS for this molecule, potentially without the need for derivatization. tandfonline.comresearchgate.netresearchgate.netnih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common separation method for aniline derivatives. sielc.comsielc.com
A typical LC-MS setup would involve:
Separation : An RP-HPLC column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. For MS compatibility, volatile buffers or modifiers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com
Detection : After separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that usually keeps the molecule intact. The MS detector provides the accurate mass-to-charge ratio, confirming the molecular weight (often as the protonated molecule, [M+H]⁺). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain further structural details. researchgate.net
Interactive Data Table: Summary of Hyphenated Techniques for Analysis
| Technique | Sample Preparation | Separation Principle | Detection Information |
| GC-MS | Derivatization of amine group may be required to increase volatility. | Partitioning between a gaseous mobile phase and a liquid stationary phase based on boiling point/polarity. | Molecular ion peak (m/z), characteristic fragmentation pattern for structural confirmation. |
| LC-MS | Often requires no derivatization. Direct injection of a solution. | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., reverse-phase). | Accurate mass of the protonated molecule ([M+H]⁺), fragmentation data from MS/MS for structural elucidation. |
Elemental Analysis and Purity Assessment Methodologies
Confirming the elemental composition and assessing the purity of a synthesized compound are final, critical steps in its characterization.
Elemental Analysis
Elemental analysis is a quantitative technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen for organic compounds) in a sample. azom.comeltra.comaccessengineeringlibrary.comvelp.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. For 3-[(2-Methylphenyl)amino]propanenitrile (C₁₀H₁₂N₂), a close correlation between the experimental and theoretical values provides strong evidence for the assigned formula. An acceptable deviation is typically within ±0.4%. wikipedia.org
Interactive Data Table: Theoretical Elemental Composition of C₁₀H₁₂N₂
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 74.96% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.55% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.49% |
| Total | 160.22 | 100.00% |
Purity Assessment Methodologies
Assessing the chemical purity of a compound is crucial, and several methods can be employed. tutorchase.comresearchgate.netlibretexts.orgmoravek.comnih.gov Chromatographic techniques are among the most powerful and commonly used methods.
High-Performance Liquid Chromatography (HPLC) : Using a suitable column and detection method (e.g., UV detection at the λmax of the compound), HPLC can separate the target compound from any impurities. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) : For compounds amenable to GC, this method provides excellent separation efficiency. Purity is assessed similarly to HPLC, by comparing the relative area of the main peak. A flame ionization detector (FID) is often used for quantitative purity analysis due to its uniform response factor for most organic compounds.
Melting Point Determination : For solid compounds, a sharp and narrow melting point range is a classic indicator of high purity. Impurities typically depress and broaden the melting point range.
These analytical techniques, from spectroscopy to chromatography and elemental analysis, provide a comprehensive framework for the characterization and quality control of 3-[(2-Methylphenyl)amino]propanenitrile, ensuring its structural identity and purity.
Environmental Fate and Degradation Pathways of 3 2 Methylphenyl Amino Propanenitrile
Biodegradation Studies in Environmental Compartments
Microbial Degradation in Soil and Aquatic Systems
There is currently no available scientific literature detailing the microbial degradation of 3-[(2-Methylphenyl)amino]propanenitrile in either soil or aquatic environments. Studies that would identify specific microbial species capable of using this compound as a source of carbon or nitrogen, or that would determine its half-life in these systems, have not been published.
Enzymatic Biotransformation Mechanisms
Information regarding the specific enzymatic pathways involved in the biotransformation of 3-[(2-Methylphenyl)amino]propanenitrile is not available. Research into enzymes such as nitrilases or aminidases, which are known to act on related chemical groups, has not been documented for this particular compound.
Abiotic Degradation Processes
Photochemical Degradation and Photolysis Studies
No studies on the photochemical degradation or photolysis of 3-[(2-Methylphenyl)amino]propanenitrile have been found. Therefore, its rate of breakdown when exposed to sunlight and the nature of any resulting photoproducts are unknown.
Thermal Stability and Degradation Profiles
Specific data on the thermal stability and degradation profile of 3-[(2-Methylphenyl)amino]propanenitrile is not present in the available literature. This includes information on its decomposition temperature and the byproducts that may be formed under thermal stress.
Persistence and Environmental Mobility Assessments
Due to the absence of relevant studies, no assessments of the persistence or environmental mobility of 3-[(2-Methylphenyl)amino]propanenitrile can be provided. Critical parameters such as its soil adsorption/desorption coefficient (Koc), which would indicate its likelihood to move through soil and enter groundwater, have not been determined.
Q & A
Q. What regulatory considerations apply to the use of 3-[(2-Methylphenyl)amino]propanenitrile in academic research?
- Methodological Answer : Comply with EPA Significant New Use Rules (SNURs) under 40 CFR §721.8155, which mandate reporting for large-scale production (>1 ton/year). For lab-scale use, adhere to OSHA guidelines for nitrile handling (ventilation, PPE) and dispose of waste via EPA-approved incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
